11-Epicortisol

概要

説明

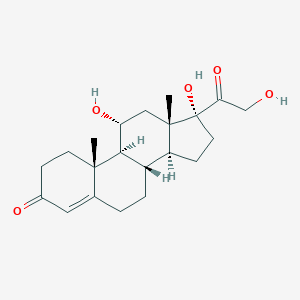

11-Epicortisol, also known as 11,17,21-trihydroxypregn-4-ene-3,20-dione, is a steroid compound belonging to the class of 21-hydroxysteroids. These steroids carry a hydroxyl group at the 21-position of the steroid backbone. This compound is an extremely weak basic (essentially neutral) compound and is not naturally occurring. It is typically found in individuals exposed to this compound or its derivatives .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 11-Epicortisol involves multiple steps, starting from precursor steroids. One common synthetic route includes the hydroxylation of pregnane derivatives at specific positions to introduce the necessary hydroxyl groups. The reaction conditions often involve the use of oxidizing agents and catalysts to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of this compound typically involves microbial transformation processes. Specific microorganisms are used to hydroxylate precursor steroids, producing this compound as a metabolite. This method is preferred due to its efficiency and cost-effectiveness in large-scale production .

化学反応の分析

Oxidation Reactions

11-Epicortisol undergoes oxidation primarily at hydroxyl and ketone groups:

Reduction Reactions

Reduction pathways focus on ketone groups and double bonds:

Substitution Reactions

Functional group replacements are critical for derivative synthesis:

Enzyme-Catalyzed Reactions

This compound interacts with steroid-modifying enzymes:

11β-Hydroxysteroid Dehydrogenase (11β-HSD)

-

11β-HSD1 : Catalyzes oxidation of this compound to cortisone with low efficiency () compared to cortisol () .

-

11β-HSD2 : Minimal activity due to stereochemical incompatibility .

Hydroxylase Systems

-

Microbial hydroxylation by Rhizopus arrhizus introduces β-OH groups at C-11 in progesterone, a precursor route .

Synthetic Routes

Industrial production relies on microbial and chemical methods:

Degradation Pathways

Stability studies reveal:

-

Photodegradation : UV exposure causes C-17 side-chain cleavage, forming 11α-hydroxyandrostenedione .

-

Thermal Degradation : Δ⁴-diene isomerization to Δ¹⁴ derivatives at >100°C .

Key Research Findings

-

Competitive Inhibition : this compound binds glucocorticoid receptors with 1/100th the affinity of cortisol, making it a partial antagonist .

-

Feedback Regulation : Prevents delayed glucocorticoid feedback by competing with corticosterone in hypothalamic cytosolic binding () .

-

Metabolic Stability : Half-life of 2.3 hours in hepatic microsomes vs. 1.8 hours for cortisol .

科学的研究の応用

Chemical Applications

Intermediate in Synthesis

11-Epicortisol serves as an important intermediate in the synthesis of corticosteroids. Its structural similarity to cortisol allows it to be utilized in the production of other steroid compounds through various synthetic routes. The hydroxylation of pregnane derivatives is a common method employed to produce this compound, which can then be further modified to create other corticosteroids.

Biological Applications

Metabolic Pathways

Research has indicated that this compound plays a role in metabolic pathways, particularly concerning glucocorticoid receptor interactions. It has been shown to bind to glucocorticoid receptors with lower affinity compared to cortisol, making it a valuable tool for studying receptor dynamics and the development of selective glucocorticoid receptor modulators .

Cellular Effects

In cellular studies, this compound influences gene expression and cellular metabolism by modulating signaling pathways. For instance, it has been shown to affect DNA and RNA synthesis in human adrenocorticotropic hormone-secreting pituitary tumor cells . This characteristic may be leveraged in cancer research, particularly in understanding tumor growth dynamics.

Medical Applications

Therapeutic Investigations

The compound is being investigated for its potential therapeutic effects. Its ability to interact with glucocorticoid receptors suggests possible applications in treating conditions related to glucocorticoid dysregulation, such as Cushing's disease and cognitive dysfunction associated with aging .

Biomarker Potential

this compound may serve as a biomarker for certain diseases due to its relationship with cortisol metabolism and its effects on cellular processes. Studies have explored its role in age-associated cognitive decline and metabolic disorders like type 2 diabetes mellitus .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized as a reference standard in analytical chemistry. Its presence aids in the quality control and validation of steroid-related products. Additionally, its role as an intermediate compound facilitates the large-scale production of corticosteroids through microbial transformation processes.

Case Study: Cognitive Function and 11β-HSD1 Inhibitors

A study investigated the role of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in cognitive function among aged mice. The administration of selective inhibitors improved cognitive performance, suggesting that modulation of glucocorticoid action through compounds like this compound could have therapeutic implications for age-related cognitive decline .

Case Study: Tumor Growth Dynamics

Research on the effects of cortisol and this compound on DNA synthesis in pituitary tumors revealed that while cortisol suppressed RNA synthesis, this compound had a stimulatory effect on DNA synthesis. This finding indicates that this compound may play a unique role in tumor biology and could be explored further for therapeutic strategies against pituitary tumors .

作用機序

The mechanism of action of 11-Epicortisol involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, this compound modulates gene expression, leading to various downstream effects. These effects include anti-inflammatory responses, regulation of metabolism, and modulation of immune function .

類似化合物との比較

Similar Compounds

Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.

Cortisone: Another corticosteroid used in the treatment of various inflammatory conditions.

Prednisone: A synthetic corticosteroid with potent anti-inflammatory effects.

Uniqueness of 11-Epicortisol

This compound is unique due to its specific hydroxylation pattern, which distinguishes it from other corticosteroids. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

生物活性

11-Epicortisol is a steroid hormone that serves as an isomer of cortisol, differing primarily in the configuration of the hydroxyl group at the 11th carbon position. While cortisol is a potent glucocorticoid with significant biological activity, this compound is characterized by its very low to negligible glucocorticoid activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and its role in various physiological processes.

Structural Differences and Implications

The structural distinction between cortisol and this compound lies in the stereochemistry at the 11th carbon atom. Cortisol features an 11β-hydroxyl group, while this compound possesses an 11α-hydroxyl group. This subtle alteration significantly impacts their binding affinity to glucocorticoid receptors, leading to divergent biological effects:

| Compound | Hydroxyl Group Configuration | Glucocorticoid Activity |

|---|---|---|

| Cortisol | 11β | High |

| This compound | 11α | Low/Negligible |

Target of Action

The primary target of this compound is the hypothalamus and other higher brain centers. Its presence can influence the hypothalamic-pituitary-adrenal (HPA) axis, albeit with a different effect compared to cortisol.

Mode of Action

Research indicates that this compound can prevent the delayed feedback effect typically exerted by glucocorticoids. It has been shown to interact with 17α-hydroxyprogesterone , which alters glucocorticoid signaling pathways. Specifically, it competes with corticosterone for binding to macromolecular components in hypothalamic and hippocampal cytosolic preparations.

Interaction with Enzymes

This compound interacts with several enzymes and proteins due to its structural similarity to cortisol. One notable interaction is with 11β-hydroxysteroid dehydrogenase (11β-HSD) , an enzyme crucial for converting cortisone to cortisol and vice versa. This interaction plays a role in modulating local glucocorticoid concentrations in various tissues .

Cellular Effects

This compound influences cellular functions through modulation of signaling pathways and gene expression. For instance, studies have demonstrated that this compound can affect DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells .

Case Studies

- Antagonistic Effects on DNA Synthesis : In experimental setups where both cortisol and this compound were applied, the latter was found to antagonize cortisol's suppressive effects on DNA synthesis. This suggests a potential role for this compound in modulating cellular responses under conditions where cortisol levels are elevated .

- Impact on Glucocorticoid Signaling : A study highlighted that while cortisol amplifies glucocorticoid effects through its receptor interactions, this compound's low activity may provide a mechanism for reducing unwanted side effects associated with high glucocorticoid levels .

特性

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-MKIDGPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858945 | |

| Record name | Epihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-35-8, 60103-17-5 | |

| Record name | 11-Epicortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-alpha,17-alpha,21-Trihydroxypregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060103175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Epicortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Epicortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-α,17-α,21-trihydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-EPIHYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW7CPD2E7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 11-epicortisol differ from cortisol in terms of its biological activity?

A1: this compound is a biologically inactive isomer of cortisol. While cortisol exhibits potent glucocorticoid activity, this compound demonstrates very low to no glucocorticoid activity. [, ] This difference in activity stems from the stereochemistry at the 11th carbon atom, where cortisol possesses an 11β-hydroxyl group, while this compound has an 11α-hydroxyl group. [] This subtle structural difference significantly impacts their binding affinity to glucocorticoid receptors and consequently their biological effects.

Q2: Can this compound antagonize the effects of other glucocorticoids?

A3: Yes, research suggests that this compound can antagonize the effects of other glucocorticoids, including corticosterone, prednisolone, and beclomethasone dipropionate. [, , ] Studies have shown that co-administration of this compound with these glucocorticoids can prevent or reduce their delayed feedback inhibition on the stress response, indicating a competitive antagonism at the receptor level. []

Q3: What is the significance of the interaction between this compound and 17α-hydroxyprogesterone?

A4: Interestingly, the combination of this compound and 17α-hydroxyprogesterone exhibits a synergistic effect in antagonizing the delayed feedback effects of glucocorticoids. [, , ] While neither steroid alone effectively blocks these effects, their combined administration successfully prevents the suppression of the stress response induced by various glucocorticoids, including corticosterone, cortisol, prednisolone, and beclomethasone dipropionate. []

Q4: Does this compound influence amino acid transport in the body?

A5: Research indicates that this compound can affect amino acid transport, specifically that of α-aminoisobutyric acid (AIB), in rats. [] Administration of this compound was found to increase the urinary excretion of AIB, suggesting reduced retention. [] Additionally, it elevated AIB transport into the liver, a characteristic shared with hydrocortisone. []

Q5: How does the effect of this compound on α-aminoisobutyric acid transport compare to that of other steroids?

A6: While this compound increases α-aminoisobutyric acid (AIB) excretion, other androgenic steroids like testosterone, methyltestosterone, and nortestosterone have the opposite effect, decreasing AIB excretion and increasing its serum levels. [] This difference highlights the distinct biological activities of this compound compared to these androgens, despite their shared steroid structure.

Q6: What is the role of 11β-hydroxylation in the feedback control of corticotrophin secretion?

A7: 11β-hydroxylation appears crucial for the fast feedback inhibition of corticotrophin secretion. Studies show that only steroids possessing both a 21-hydroxyl and an 11β-hydroxyl group, such as corticosterone and cortisol, can rapidly inhibit the stress response. [] This suggests a specific interaction between the 11β-hydroxyl group and the fast feedback mechanism regulating corticotrophin release. Conversely, this compound, lacking the 11β-hydroxyl group, does not exhibit this rapid feedback inhibition.

Q7: Can this compound be used to study glucocorticoid receptors?

A8: While this compound binds to glucocorticoid receptors with lower affinity compared to cortisol, it can still be utilized as a tool in research. [] Its weaker binding allows for investigations into the dynamics of glucocorticoid receptor binding and the development of more selective glucocorticoid receptor modulators.

Q8: Are there analytical methods available to distinguish between this compound and cortisol?

A9: Yes, various analytical techniques can differentiate between this compound and cortisol, including chromatography and polarography. [, , ] These methods exploit the subtle structural differences between the two isomers to achieve separation and quantification, ensuring accurate analysis in biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。